N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide
Description
Properties
CAS No. |
611185-57-0 |
|---|---|
Molecular Formula |
C14H11BrFNO2 |
Molecular Weight |
324.14 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
InChI Key |
QICFARFYRBBISR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2-Bromophenyl)-2-Chloroacetamide
Reagents :
- 2-Bromoaniline (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Potassium carbonate (K₂CO₃, 3.0 equiv)
- Dry dichloromethane (DCM)
Procedure :
- Dissolve 2-bromoaniline (5.0 g, 29.1 mmol) and K₂CO₃ (12.1 g, 87.3 mmol) in dry DCM (50 mL) under nitrogen.
- Cool the mixture to 0°C and add chloroacetyl chloride (3.4 mL, 34.9 mmol) dropwise over 30 minutes.
- Stir at room temperature for 6 hours.
- Filter the reaction mixture, evaporate DCM, and recrystallize the residue from hexane/ethyl acetate (9:1) to yield white crystals.
Characterization :
Etherification with 4-Fluorophenol
Reagents :
- N-(2-Bromophenyl)-2-chloroacetamide (1.0 equiv)
- 4-Fluorophenol (1.1 equiv)
- K₂CO₃ (3.0 equiv)
- Potassium iodide (KI, 0.1 equiv)
- Acetone
Procedure :
- Dissolve N-(2-bromophenyl)-2-chloroacetamide (5.0 g, 18.2 mmol), 4-fluorophenol (2.1 g, 18.7 mmol), K₂CO₃ (7.6 g, 54.6 mmol), and KI (0.3 g, 1.8 mmol) in acetone (50 mL).
- Reflux at 60°C for 12 hours.
- Cool, filter, and evaporate acetone.
- Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Characterization :
- Yield : 70–75% (4.8–5.1 g)
- IR (KBr) : 1689 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C–O–C ether), 1090 cm⁻¹ (C–F).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, NH), 7.50–7.40 (m, 2H, ArH), 7.25–7.15 (m, 1H, ArH), 7.05–6.95 (m, 4H, ArH-fluorophenyl), 4.65 (s, 2H, OCH₂).
- ESI-MS (m/z) : Calculated for C₁₄H₁₀BrFNO₂: 337.99; Found: 339.01 [M+H]⁺.
Alternative Methodologies and Optimization
Solvent and Base Screening
Comparative studies reveal that acetone outperforms DMF or THF in facilitating SNAr due to its polar aprotic nature, which stabilizes the transition state. K₂CO₃ is preferred over NaOH or NaH due to milder basicity, minimizing hydrolysis of the chloroacetamide intermediate.
Table 1. Solvent and Base Optimization for Etherification
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 12 | 75 |
| DMF | K₂CO₃ | 60 | 12 | 58 |
| THF | K₂CO₃ | 60 | 24 | 42 |
| Acetone | NaOH | 60 | 12 | 63 |
Catalytic Enhancements
Adding KI (10 mol%) as a phase-transfer catalyst increases yield by 15% by facilitating halide displacement. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (72%).
Mechanistic Insights
The etherification proceeds via an SNAr mechanism:
- Deprotonation of 4-fluorophenol by K₂CO₃ generates a phenoxide nucleophile.
- Nucleophilic attack on the chloroacetamide’s methylene carbon displaces chloride.
- Aromatic stabilization via resonance with the electron-withdrawing bromo and fluoro groups drives the reaction.
Scalability and Industrial Considerations
The described method aligns with green chemistry principles:
- Atom economy : 82% (excluding solvent and base).
- Waste minimization : Aqueous washes and column chromatography enable solvent recovery.
- Safety : Avoids hazardous fluorinating agents (e.g., HF or CsF).
Chemical Reactions Analysis
Hydrolysis of the Acetamide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. For this compound:
Key Conditions :
-
Acidic Hydrolysis : Concentrated HCl, reflux (100–120°C).
-
Basic Hydrolysis : NaOH (6M), aqueous ethanol, 80–100°C.
Industrial Relevance : Hydrolysis is critical for generating intermediates in pharmaceutical synthesis, as seen in analogous processes for nitrophenyl acetamides .
Substitution at the Bromine Site
The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| NAS with Ammonia | Cu catalyst, NH₃, 150°C | N-(2-aminophenyl)-2-(4-fluorophenoxy)acetamide |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Biaryl-substituted acetamide derivatives |
Mechanistic Notes :
-
Electron-withdrawing groups (e.g., acetamide, fluorine) activate the ring for NAS.
-
Suzuki reactions require palladium catalysts to form carbon-carbon bonds with aryl boronic acids .
Oxidation of the Phenoxy Group
The fluorophenoxy moiety can undergo oxidation to form quinone-like structures under strong oxidizing agents:
Reduction of the Acetamide Group
Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a secondary amine:
Ether Cleavage
The fluorophenoxy ether bond is susceptible to cleavage under strong acids (e.g., HI):
Halogen Exchange
The bromine atom may undergo halogen exchange with fluorine via Balz-Schiemann reactions under diazotization conditions:
Thermal Decomposition
At elevated temperatures (>200°C), the compound may decompose into:
-
2-bromoaniline (via acetamide cleavage).
-
4-fluorophenol (via ether bond rupture).
Comparative Reactivity Table
| Reaction | Conditions | Yield Range | Byproducts |
|---|---|---|---|
| Hydrolysis (Acidic) | HCl, 120°C, 6h | 70–85% | NH₄Cl |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C, 12h | 50–65% | Biphenyl, Pd residues |
| Reduction (LiAlH₄) | THF, 0°C to RT, 2h | 60–75% | Aluminum salts |
Mechanistic Insights
-
Steric Effects : The ortho-bromine substituent hinders electrophilic substitution at the phenyl ring.
-
Electronic Effects : Fluorine’s electron-withdrawing nature increases acetamide’s electrophilicity.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- This compound: The bromine and fluorine substituents increase logP compared to non-halogenated analogs, favoring passive diffusion across biological membranes .
- 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide: The morpholine group reduces logP (0.64) and increases polar surface area (43.67 Ų), enhancing aqueous solubility .
Key Research Findings and Trends
Halogen Effects: Bromine at the phenyl ring enhances steric bulk and electrophilicity, while fluorine on the phenoxy group improves metabolic stability and binding to aromatic residues in target proteins .
Synthetic Flexibility: Phenoxyacetamides are synthetically accessible via modular approaches, enabling rapid diversification for structure-activity relationship (SAR) studies .
Therapeutic Potential: Fluorophenoxy acetamides show promise in oncology and radiotherapy, whereas thiophene and morpholine derivatives are explored for infectious diseases and CNS disorders, respectively .
Biological Activity
N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrFNO2, with a molecular weight of approximately 332.18 g/mol. The compound features a bromophenyl group, a fluorophenoxy moiety, and an acetamide functional group. The presence of halogen atoms (bromine and fluorine) is believed to enhance its chemical reactivity and biological activity, making it a subject of interest for drug development.
This compound is primarily investigated for its ability to act as a ligand in receptor binding studies. Its interactions with specific molecular targets, such as receptors or enzymes, may modulate their activity, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of use, but the compound's halogen substituents likely play a significant role in enhancing binding affinity and specificity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) values indicate effective antimicrobial activity.
- The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against species like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential anticancer effects have also been explored. In vitro studies assessed cytotoxicity against cancer cell lines using the MTT assay:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2-1 (liver carcinoma) | Data not specified |
| Doxorubicin (control) | HEPG2-1 | Standard reference |
The results suggest that while the compound exhibits some cytotoxic effects, further optimization and study are needed to fully understand its potential in cancer therapy .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into how modifications can influence biological activity. It was found that:
- Electron-withdrawing groups, such as fluorine, enhance potency.
- The presence of bromine may also contribute to increased binding affinity and biological efficacy .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Lead Compound Development : A study synthesized multiple derivatives to explore their efficacy against Cryptosporidium, revealing that modifications can significantly impact activity levels .
- Antitubercular Activity : Related compounds have demonstrated potent antitubercular effects with MIC values as low as 4 µg/mL against Mycobacterium tuberculosis, indicating a promising scaffold for drug development .
Q & A
Q. What are the common synthetic routes for N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, N-(2-bromophenyl)acetamide derivatives are synthesized using Pd(dppf)Cl₂ as a catalyst in a THF/H₂O solvent system at 80°C under inert conditions . Optimization includes adjusting catalyst loading (0.1–0.2 eq), solvent ratios (e.g., THF:H₂O = 5:1), and reaction duration (5–24 hours). Yields vary significantly (31.8–89.5%) depending on substituent reactivity, highlighting the need for stepwise monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.5–8.0 ppm) and purity .
- X-ray Crystallography : Resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles. SHELX programs (e.g., SHELXL) refine crystal structures, with triclinic systems (space group P1) commonly reported for bromophenyl derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ calculated/observed within ±0.001 Da) .
Q. What are the typical chemical reactions this compound undergoes?
- Methodological Answer :
- Nucleophilic Substitution : Bromine at the 2-position can be replaced with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation/Reduction : The acetamide carbonyl can be reduced to an alcohol (NaBH₄/LiAlH₄) or oxidized to a carboxylic acid (KMnO₄) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 31.8% vs. 89.5% in similar reactions ) arise from variations in:
- Catalyst Activity : Use fresh Pd catalysts and avoid moisture-sensitive ligands.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) improves purity. Automated flash systems enhance reproducibility .
- Substrate Quality : Ensure starting materials (e.g., 2-bromophenyl precursors) are anhydrous and free from dehalogenation byproducts .
Q. What computational methods are used to predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase enzymes or GPCRs, leveraging the fluorophenoxy group's electron-withdrawing properties .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine's steric bulk) with antimicrobial IC₅₀ values .
- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps for reactivity analysis .
Q. How should researchers design experiments to study the mechanism of action of this compound?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based protease screens) to identify targets. Preincubate the compound with ATP-dependent enzymes to assess competitive binding .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C isotopes) to track intracellular accumulation via scintillation counting .
- Mutagenesis : CRISPR-edited cell lines (e.g., knocked-out receptor variants) validate target specificity .
Q. What are the challenges in crystallographic analysis of this compound, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Low crystal quality due to flexible acetamide chains; twinning in triclinic systems .
- Solutions : SHELXL refines anisotropic displacement parameters (ADPs) for bromine atoms, which exhibit high electron density. Use TWIN/BASF commands to model twinned data .
- Validation : R-factors < 0.05 and data-to-parameter ratios > 15 ensure reliability .
Q. How can structure-activity relationship (SAR) studies guide substituent modifications to enhance bioactivity?
- Methodological Answer :
- Key Modifications :
- Bromine Replacement : Replace 2-bromo with chloro (smaller) or iodo (larger) to alter steric effects .
- Fluorophenoxy Optimization : Introduce electron-donating groups (e.g., -OCH₃) to enhance π-π stacking with hydrophobic enzyme pockets .
- Biological Testing : Compare MIC values against S. aureus for analogs to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
